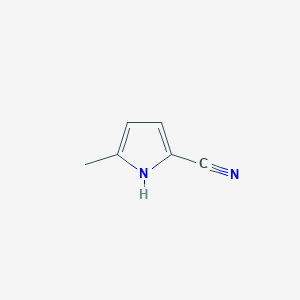

5-Methyl-1H-pyrrole-2-carbonitrile

Description

Significance of the Pyrrole (B145914) Scaffold in Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net This structural motif is prevalent in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. scitechnol.com The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it a versatile building block in the synthesis of complex molecules. nih.govresearchgate.net Its ability to participate in various chemical reactions and serve as a scaffold for diverse functionalization has cemented its importance in drug discovery and materials science. researchgate.netnih.gov The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous commercially available drugs with a wide range of therapeutic applications. nih.govnih.govalliedacademies.org

Overview of Carbonitrile-Substituted Pyrrole Derivatives in Scientific Discovery

The introduction of a carbonitrile (-C≡N) group onto the pyrrole ring gives rise to pyrrole carbonitriles, a class of compounds with distinct chemical reactivity and biological potential. The strong electron-withdrawing nature of the nitrile group significantly modulates the electronic properties of the pyrrole ring, influencing its reactivity in electrophilic substitution and other transformations. researchgate.net This functional group can also participate in a variety of chemical reactions, serving as a precursor for the synthesis of other functional groups like carboxylic acids, amines, and tetrazoles, further expanding the chemical space accessible from pyrrole-based starting materials.

In the realm of medicinal chemistry, the carbonitrile group can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. The incorporation of a nitrile moiety has been shown to enhance the therapeutic potential of various heterocyclic compounds. For instance, several pyrrole carbonitrile derivatives have been investigated for their potential as antibacterial and anticancer agents. mdpi.com

Research Trajectories of 5-Methyl-1H-pyrrole-2-carbonitrile within Organic and Medicinal Chemistry

This compound, with its specific substitution pattern, has emerged as a valuable intermediate and target molecule in both organic synthesis and medicinal chemistry research. The presence of a methyl group at the 5-position and a carbonitrile at the 2-position creates a unique electronic and steric environment, influencing its reactivity and potential biological activity.

In organic synthesis, researchers have explored various methods for the preparation of this compound and its derivatives. These synthetic efforts are often driven by the need for specific building blocks for the construction of more complex molecular architectures. nih.gov

From a medicinal chemistry perspective, this compound serves as a scaffold for the development of novel therapeutic agents. The pyrrole core, combined with the methyl and carbonitrile substituents, provides a framework that can be further modified to optimize interactions with specific biological targets. mdpi.commdpi.com Studies have begun to explore the potential of derivatives of this compound in various therapeutic areas, building upon the broader understanding of the pharmacological importance of the pyrrole scaffold. alliedacademies.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | LHTWORABVYVKEC-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid or Semi-solid or liquid or lump sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTWORABVYVKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341143 | |

| Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26173-92-2 | |

| Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1h Pyrrole 2 Carbonitrile and Its Analogs

Classical Synthetic Approaches to Pyrrole-2-carbonitriles

Traditional methods for the synthesis of pyrrole-2-carbonitriles have historically relied on multi-step sequences involving the initial construction of the pyrrole (B145914) core, followed by functional group manipulations to introduce the desired nitrile and methyl substituents.

Cyclization Reactions for Pyrrole Ring Construction

The construction of the pyrrole nucleus is the cornerstone of any synthesis. Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are prominent for forming the pyrrole ring from acyclic precursors. uctm.edu

The Paal-Knorr synthesis , one of the most widely used methods, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole. uctm.edu For the synthesis of a 5-methyl substituted pyrrole, a 1,4-dicarbonyl compound with a terminal methyl ketone moiety would be required. Subsequent steps would then be necessary to introduce the 2-carbonitrile group. Modifications to the Paal-Knorr synthesis, such as using magnesium nitride as an ammonia source or catalysis by agents like magnesium iodide etherate, have been developed to improve yields and reaction conditions. uctm.edu

Nitrilation Strategies from Pyrrole Precursors

Once the pyrrole ring is formed, several methods exist to introduce a nitrile group at the C2 position. A common strategy involves the conversion of a 2-formylpyrrole (pyrrole-2-carboxaldehyde).

A patented process describes a robust method for producing pyrrole-2-carbonitriles by reacting a pyrrole with chlorosulfonyl isocyanate. The resulting intermediate is then treated with an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF), and an organic base like triethylamine. google.com This approach has been successfully applied to the synthesis of 1-methylpyrrole-2-carbonitrile, achieving a high yield after distillation. google.com While this example is for an N-methylated pyrrole, the principle can be extended to N-unsubstituted pyrroles.

Another well-established route is the dehydration of a pyrrole-2-aldoxime, which is discussed in more detail in section 2.1.4.

Regioselective Methylation Techniques for Pyrrole Functionalization

Introducing a methyl group at a specific position on the pyrrole ring requires careful control of regioselectivity. The inherent reactivity of the pyrrole ring can lead to substitution at multiple positions. Direct C-methylation of a pyrrole-2-carbonitrile (B156044) precursor can be challenging. Therefore, it is often more strategic to incorporate the methyl group during the initial ring synthesis or use a starting material that already contains the methyl group.

For instance, starting the synthesis with a precursor that will become the 5-methyl group, such as in a modified Paal-Knorr synthesis using a methyl-substituted 1,4-dicarbonyl compound, is a common and effective strategy. Research on the regioselective arylation of pyrroles has highlighted the difficulty in controlling substitution, often relying on pre-installed halogen atoms to direct the position of new substituents via cross-coupling reactions. nih.gov While focused on arylation, these principles of using directing groups are relevant for controlling alkylation as well.

Dehydration Reactions of Pyrrole Aldoxime Intermediates

A highly effective and common method for preparing nitriles is the dehydration of the corresponding aldoxime. This involves the conversion of a 5-methyl-1H-pyrrole-2-carboxaldehyde to its oxime, followed by a dehydration step. A wide variety of reagents have been developed for this transformation, offering mild and efficient conditions. nih.gov

Modern dehydration methods utilize reagents such as XtalFluor-E, which allows the reaction to proceed rapidly at room temperature in environmentally benign solvents with high yields. organic-chemistry.orgorganic-chemistry.org Other effective systems include the use of polyvinylpyrrolidone–thionyl chloride complex, which also provides nitriles in high yields under mild conditions. rsc.org The general applicability of these methods makes them suitable for sensitive heterocyclic substrates like pyrroles. Biocatalytic approaches using aldoxime dehydratases are also emerging as a green alternative, capable of converting aldoximes to nitriles in a single step. researchgate.net

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| BOP / DBU | CH₂Cl₂, THF, or DMF, RT | Mild and efficient. | nih.gov |

| XtalFluor-E | Ethyl acetate, RT | Rapid reaction, often no purification needed. | organic-chemistry.org |

| Polyvinylpyrrolidone–thionyl chloride | Mild | High yields. | rsc.org |

| Chloral (hydrate) | Solvent-free, heat | Effective for aromatic aldoximes. | organic-chemistry.org |

| Aldoxime Dehydratases | Aqueous buffer | Enzymatic, environmentally friendly. | researchgate.net |

Advanced and Sustainable Synthetic Protocols

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrroles.

One such strategy involves the reaction between α-hydroxyketones, 3-oxobutanenitrile (B1585553), and anilines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov By selecting the appropriate starting materials, this method could be adapted for the synthesis of 5-methyl-1H-pyrrole-2-carbonitrile analogs. Another approach describes an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to yield pyrrole-2-carbaldehydes, which can then be converted to the corresponding nitriles. organic-chemistry.org Furthermore, a tandem reaction involving Michael addition and an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been reported for the synthesis of polyfunctionalized NH-pyrroles from acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org These advanced methods offer streamlined access to complex pyrrole structures from simple and readily available precursors. scielo.org.mxchemistryviews.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Common Starting Materials |

|---|---|---|---|

| Classical Cyclization | Stepwise construction of the ring followed by functionalization. | Well-established, versatile for simple analogs. | 1,4-Dicarbonyls, amines. |

| Nitrilation of Pyrroles | Introduction of nitrile group onto a pre-formed ring. | Direct functionalization. | Pyrroles, chlorosulfonyl isocyanate. |

| Aldoxime Dehydration | Two-step conversion of an aldehyde to a nitrile via an oxime. | High yields, mild conditions, broad reagent choice. | Pyrrole-2-carboxaldehydes. |

| Multicomponent Reactions | One-pot convergence of multiple starting materials. | High efficiency, atom economy, complexity generation. | α-Hydroxyketones, amines, nitriles, esters. |

Microwave-Assisted Synthesis of Pyrrole Carbonitriles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrrole carbonitriles. rsc.orgeurekaselect.com This method offers significant advantages over conventional heating by providing rapid and uniform heating of the reaction mixture. rsc.org

One notable application of microwave irradiation is in the multi-component synthesis of substituted pyrroles. For instance, a ruthenium-catalyzed four-component reaction involving a primary amine, an α,β-unsaturated aldehyde, ethylene, and carbon monoxide has been developed for the synthesis of substituted pyrroles. rsc.org This microwave-mediated protocol demonstrated reduced reaction times and lower catalyst loading compared to conventional heating methods. rsc.org

Another example is the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles from benzoin, substituted anilines, and malononitrile, where microwave irradiation in the presence of a few drops of concentrated HCl facilitates the reaction. rsc.org Furthermore, a three-component, one-pot synthesis of pyrrolo[1,2-c]quinazolines has been achieved under microwave irradiation through a 1,3-dipolar cycloaddition of quinazolinium N-ylides. rsc.org The use of microwave assistance in these syntheses often allows for reactions to be conducted in water or under solvent-free conditions, contributing to greener and more environmentally friendly processes. rsc.orgnih.gov

Catalytic Methodologies in the Synthesis of Substituted Pyrroles

Catalysis plays a crucial role in the efficient and selective synthesis of substituted pyrroles. Both metal-based and organocatalytic systems have been employed to facilitate the construction of the pyrrole ring.

Palladium-catalyzed intramolecular oxidative coupling is an effective method for synthesizing functionalized indole-3-carboxylate (B1236618) derivatives, which share the pyrrole core. mdpi.com This approach involves the conversion of N-aryl enamines to the corresponding indoles, often accelerated by microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com

Ruthenium catalysis, as mentioned in the context of microwave-assisted synthesis, is also a valuable tool for the multi-component synthesis of substituted pyrroles. rsc.org In addition to noble metal catalysts, more abundant and less toxic metals like manganese (II) and cobalt (II) have been utilized in conjunction with chroman-4-one amino ligands for the dehydrogenative coupling of alcohols to form various heterocycles, including pyrroles. eurekaselect.com

Solvent-Free Synthetic Processes for Pyrrole Carbonitriles

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. Several solvent-free methods for the preparation of pyrrole derivatives have been reported.

A notable example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which proceeds under solvent-free conditions to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. nih.gov This reaction demonstrates the inherent reactivity of the starting materials, obviating the need for a catalyst or solvent.

Furthermore, the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a related heterocyclic nitrile, has been achieved under solvent-free conditions by reacting 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) in the presence of piperidine. nih.gov Similarly, clean preparation of multisubstituted pyrroles can be achieved under metal and solvent-free conditions, highlighting a green chemistry approach to pyrrole synthesis. rsc.org

Synthesis of Diverse Functionalized this compound Derivatives

The functionalization of the this compound core is essential for creating a diverse range of compounds for various applications. Halogenation, nitration, formylation, alkylation, and acylation are key transformations used to modify the pyrrole ring.

Halogenation and Nitro-Substitution Reactions on the Pyrrole Core

Halogenated pyrroles are valuable building blocks in organic synthesis. The direct chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with N-chlorosuccinimide (NCS) in dichloromethane (B109758) provides a convenient route to 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole in good yield. nih.gov This reaction demonstrates the regioselective chlorination at the position adjacent to the electron-donating methyl group. nih.gov Fluorination can be achieved using reagents like Selectfluor, as demonstrated in the synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate from its non-fluorinated precursor. nih.gov

Nitration of pyrrole-2-carbonitriles introduces a nitro group onto the pyrrole ring, a versatile functional group for further transformations. The nitration of 2-pyrrolecarbonitrile with "acetyl nitrate" (fuming nitric acid in acetic anhydride) yields a mixture of 4-nitro and 5-nitro isomers. cdnsciencepub.com The ratio of these isomers is influenced by the directing effects of the cyano and methyl groups on the pyrrole ring. cdnsciencepub.com Similarly, 1-methyl-2-pyrrolecarbonitrile can be nitrated to produce the corresponding 4- and 5-nitro derivatives. cdnsciencepub.com

Formylation Reactions of Pyrrole Carbonitriles

The introduction of a formyl group onto the pyrrole ring is a common and useful transformation. The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrroles. nih.gov This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. nih.gov For example, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using these conditions results in a mixture of 4- and 5-formylated regioisomers. nih.gov

Alkylation and Acylation Strategies Targeting the Pyrrole Nitrogen and Carbon Atoms

Alkylation and acylation reactions on the pyrrole ring allow for the introduction of a wide variety of substituents. N-alkylation can be achieved under various conditions. For instance, N-methylated nitro-2-pyrrolecarbonitriles have been prepared, and the nitration of ethyl 1-methyl-2-pyrrolecarboxylate has been shown to yield the 4-nitro isomer. cdnsciencepub.com

Acylation can be directed to either the nitrogen or carbon atoms of the pyrrole ring. Friedel-Crafts acylation is a classic method for introducing acyl groups onto the pyrrole ring. For example, 2-trichloroacetyl-5-methyl-1H-pyrrole can be prepared via Friedel-Crafts acylation. nih.gov The formation of an acyl chloride from a carboxylic acid precursor, for example using oxalyl chloride or thionyl chloride, can sometimes lead to side products, necessitating careful selection of reaction conditions. nih.gov

Construction of Pyrrole-Fused Heterocyclic Systems

The scaffold of this compound serves as a valuable building block in the synthesis of more complex heterocyclic structures, particularly pyrrole-fused systems. These fused bicycles, where the pyrrole ring is annulated with another heterocyclic ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic strategies to construct these systems often utilize the inherent reactivity of the pyrrole ring and the versatile nature of the nitrile functional group.

One of the most prominent classes of fused systems derived from pyrrole precursors are the pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. These structures are considered deazapurine analogs and have been investigated as kinase inhibitors. sci-hub.boxgoogle.comnih.gov The construction of these fused pyrimidine (B1678525) rings often involves the strategic functionalization of the initial pyrrole ring.

A notable synthetic route allows for the creation of 5-methylpyrrolo[2,3-d]pyrimidine-2,4-diones from a common pyrrole derivative, highlighting a pathway that is applicable to analogs of this compound. rsc.org This methodology involves the creation of a pyrrolylurea intermediate followed by base-mediated cyclization. The key steps, starting from a suitably functionalized 4-methylpyrrole, are outlined below.

Synthesis of 5-Methylpyrrolo[2,3-d]pyrimidine-2,4-diones

The synthesis begins with a 2,3-dicarboxy-4-methylpyrrole derivative. This starting material is strategically functionalized to introduce a reactive group that facilitates the subsequent cyclization to form the pyrimidine ring.

Formation of Azidocarbonylpyrrole: The carboxyl group at the 3-position of the pyrrole is converted into an azidocarbonyl group. This transformation creates a precursor for a Curtius rearrangement. rsc.org

Curtius Rearrangement and Urea (B33335) Formation: The 3-azidocarbonylpyrrole undergoes a Curtius rearrangement to form an isocyanate intermediate. This intermediate is not isolated but is trapped in situ with ammonia or a primary amine to yield the corresponding 3-pyrrolylurea derivative. rsc.org

Base-Mediated Cyclization: The crucial ring-closing step is achieved by treating the pyrrolylurea with a base. This intramolecular cyclization occurs between the urea nitrogen and the ester group at the 2-position of the pyrrole ring, yielding the fused 5-methylpyrrolo[2,3-d]pyrimidine-2,4-dione system. rsc.org

The following table summarizes the reaction of a pyrrolylurea precursor to the final fused heterocyclic system.

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 2-(3-ureidocarbonyl)-4-methyl-1H-pyrrole-3-carboxylate | Basic medium | 5-Methylpyrrolo[2,3-d]pyrimidine-2,4-dione | rsc.org |

This synthetic strategy underscores the importance of appropriate functionalization of the pyrrole ring to enable the construction of fused heterocyclic systems. While this example starts with a dicarboxy-pyrrole, it illustrates a viable pathway for converting a 5-methylpyrrole core into a pyrrolo[2,3-d]pyrimidine. The nitrile group of this compound could potentially be hydrolyzed to a carboxylic acid or an amide to enter a similar synthetic sequence.

Chemical Reactivity and Transformation Pathways of 5 Methyl 1h Pyrrole 2 Carbonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile group (-C≡N) at the 2-position of the pyrrole (B145914) ring is a versatile functional handle, susceptible to both nucleophilic additions and reductions.

Nucleophilic Addition Reactions at the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction. youtube.com For instance, the hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid, 5-methyl-1H-pyrrole-2-carboxylic acid. While specific studies on 5-methyl-1H-pyrrole-2-carbonitrile are not abundant, the general reactivity of nitriles suggests this transformation is feasible.

Another important nucleophilic addition is the reaction with Grignard reagents or organolithium compounds, which would lead to the formation of ketones after hydrolysis of the intermediate imine.

Reductive Transformations of the Nitrile Group

The nitrile group can be reduced to an amine, providing a pathway to synthesize pyrrole-containing amines. Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for this transformation. For example, the reduction of a related compound, 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, to the corresponding amine using LiAlH₄ has been reported. Similarly, Raney nickel has been used to convert 4-acetyl-2-pyrrolecarbonitrile to 4-acetyl-2-pyrrolecarboxaldehyde, demonstrating a partial reduction of the nitrile. cdnsciencepub.com

These reductive transformations are crucial for incorporating the pyrrole scaffold into more complex molecules with diverse biological activities.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. onlineorganicchemistrytutor.compearson.com The presence of the methyl group at the 5-position and the nitrile group at the 2-position directs incoming electrophiles to specific positions on the ring.

Electrophilic Substitution Patterns and Regioselectivity

In general, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.com However, in this compound, the 2- and 5-positions are already substituted. The methyl group at C5 is an electron-donating group, which activates the ring towards electrophilic attack, while the nitrile group at C2 is electron-withdrawing, deactivating the ring.

Therefore, electrophilic substitution is expected to occur at the C4 position, which is activated by the C5-methyl group and less deactivated by the C2-nitrile group compared to the C3 position. For example, Friedel-Crafts acylation of 2-pyrrolecarbonitrile has been shown to yield the 4-acylated product. cdnsciencepub.com Similarly, halogenation reactions, such as with N-chlorosuccinimide, have been used to introduce a chlorine atom at the 4-position of a related pyrrole derivative. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Pyrroles

| Starting Material | Reagent | Product | Reference |

| 2-Pyrrolecarbonitrile | Trichloroacetyl chloride / AlCl₃ | 4-Trichloroacetyl-2-pyrrolecarbonitrile | cdnsciencepub.com |

| 2-Pyrrolecarbonitrile | Vilsmeier-Haack reagent | 4-Formyl-2-pyrrolecarbonitrile | cdnsciencepub.com |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | nih.gov |

Nucleophilic Substitution Reactions on the Pyrrole Nucleus

Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. The nitrile group at the 2-position does provide some activation, but typically, these reactions are not as common as electrophilic substitutions. However, in cases where a suitable leaving group is present, such as a halogen, nucleophilic substitution can occur. For instance, the conversion of ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate to the corresponding azide (B81097) via nucleophilic substitution has been demonstrated. nih.gov

Control of Regioselectivity in Pyrrole Functionalization

The control of regioselectivity in the functionalization of pyrroles is a key aspect of their synthetic utility. The existing substituents on the pyrrole ring play a crucial role in directing incoming groups. As seen in the electrophilic substitution reactions, the interplay between the electron-donating methyl group and the electron-withdrawing nitrile group in this compound directs substitution to the C4 position. cdnsciencepub.com

Furthermore, the N-H proton of the pyrrole is acidic (pKa ≈ 17.5) and can be removed by a strong base to form a pyrrolide anion. wikipedia.org This anion is a powerful nucleophile, and its reaction with electrophiles can lead to N-substitution or C-substitution depending on the reaction conditions and the nature of the electrophile. wikipedia.org This provides another avenue for the controlled functionalization of the pyrrole ring.

Cycloaddition and Annulation Reactions Involving Pyrrole Carbonitrile Scaffolds

The pyrrole ring, while aromatic, possesses a lower resonance energy than benzene, allowing it to participate in cycloaddition reactions, though not as readily as a typical conjugated diene. The reactivity of the pyrrole scaffold in such transformations is significantly influenced by the nature of its substituents. For this compound, the electron-withdrawing nature of the carbonitrile group at the C2 position plays a crucial role in modulating its dienophilic and dienic character.

Pyrroles can undergo various cycloaddition reactions, including [4+2], [2+2], [2+1], and [6+2] cycloadditions. wikipedia.orgyoutube.com The most common among these is the Diels-Alder, or [4+2] cycloaddition, where the pyrrole can act as the diene component. wikipedia.org However, the aromatic character of pyrrole often makes this process thermodynamically unfavorable, and the resulting cycloadducts can be unstable. nih.gov To overcome this, strategies often involve using pyrroles with electron-withdrawing groups on the nitrogen atom, which reduces the aromaticity and facilitates the reaction. ucla.edu For instance, N-acyl or N-sulfonyl pyrroles react with potent dienophiles like dimethyl acetylenedicarboxylate. ucla.edu While specific Diels-Alder reactions involving this compound are not extensively documented, related vinylpyrroles have been shown to undergo highly endo-selective Diels-Alder cycloadditions with maleimides to furnish complex polycyclic structures. nih.gov

Inverse electron demand Diels-Alder reactions are also a viable pathway for functionalized pyrroles, such as 4-acyl-1H-pyrrole-2,3-diones, which can react as oxa-dienes with electron-rich dienophiles. researchgate.net Furthermore, organocatalytic [6+2] cycloadditions have been developed for 2-methide-2H-pyrroles (generated in situ from 1H-pyrrol-2-yl carbinols) with aryl acetaldehydes, yielding densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high stereoselectivity. nih.gov

Annulation reactions provide a powerful method for constructing fused heterocyclic systems from pyrrole precursors. These reactions build a new ring onto the existing pyrrole scaffold. A prominent example is the synthesis of pyrrolo[1,2-a]pyrazines. This can be achieved through the cyclization of enaminones derived from 2-formylpyrrole derivatives in the presence of ammonium (B1175870) acetate. nih.gov A similar strategy involves a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds to yield both indolizines and pyrrolo[1,2-a]pyrazines. rsc.org The nitrile group of this compound could potentially be hydrolyzed to a carboxylic acid or reduced to an aldehyde, providing an entry point into these annulation sequences. Palladium-catalyzed [4+1] annulation represents another modern approach to constructing substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com

Table 1: Examples of Cycloaddition and Annulation Reactions with Pyrrole Derivatives

| Reaction Type | Pyrrole Substrate | Reagent(s) | Product Type | Reference |

| Intramolecular [4+2] Cycloaddition | 1-Pyrrolyl fumarate | Heat (80-110°C) | Diels-Alder adduct | ucla.edu |

| Intermolecular [4+2] Cycloaddition | 3-(N-Benzyl-2-pyrrolyl)acrylates | Maleimides | Octahydropyrrolo[3,4-e]indoles | nih.gov |

| [6+2] Cycloaddition | 1H-Pyrrol-2-yl carbinols | Aryl acetaldehydes, (R)-BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | nih.gov |

| Annulation | 2-Formylpyrrole-based enaminones | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | nih.gov |

| Annulation (Cascade) | 2-Formyl-N-propargylpyrroles | Alkyl malonates, base | 6,7-Disubstituted indolizines | rsc.org |

Oxidative and Reductive Manipulations of the Pyrrole Moiety

The pyrrole ring can undergo both oxidative and reductive transformations, leading to a variety of saturated and unsaturated heterocyclic structures. The outcome of these reactions is highly dependent on the reagent, reaction conditions, and the substitution pattern on the pyrrole ring.

Reductive Pathways

The reduction of the pyrrole ring can lead to either partially saturated pyrrolines or fully saturated pyrrolidines. Due to its aromaticity, the hydrogenation of pyrrole is more challenging than that of simple olefins. wikipedia.org

Complete reduction to the pyrrolidine (B122466) ring is typically achieved via heterogeneous catalytic hydrogenation. This process has been shown to be highly diastereoselective for substituted pyrroles, delivering hydrogen from one face of the aromatic system. acs.org For example, 2,5-disubstituted pyrroles are generally converted into cis-2,5-dialkylpyrrolidines. acs.org Studies on highly substituted pyrroles with chiral auxiliaries have demonstrated that the hydrogenation can produce functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. acs.orgacs.org

Partial reduction to pyrrolines is often accomplished using dissolving metal reductions, such as the Birch reduction (Na or Li in liquid NH₃ with an alcohol). This method is particularly effective for pyrroles bearing electron-withdrawing groups, which activate the ring toward reduction. nih.gov The resulting pyrrolines are valuable synthetic intermediates that can undergo further transformations, such as radical-induced ring expansion to tetrahydropyridines. rsc.org N-Boc protected pyrroles can be partially reduced to yield stereochemically defined disubstituted pyrrolines. nih.gov

Table 2: Selected Reductive Methods for Substituted Pyrroles

| Reaction | Substrate Type | Reagent(s) | Product | Key Features | Reference |

| Catalytic Hydrogenation | Highly substituted pyrroles | H₂, Rh-on-alumina | Pyrrolidines | High diastereoselectivity, full reduction | acs.orgacs.org |

| Partial Reduction | N-Boc pyrroles | Li, NH₃ (l), t-BuOH | Pyrrolines | Stereoselective formation of disubstituted pyrrolines | nih.gov |

| Birch Reduction | Electron-deficient pyrroles | Li, NH₃ (l), ROH | Pyrrolines | Yields intermediates for further functionalization | rsc.org |

Oxidative Pathways

The oxidation of pyrroles can lead to a range of products depending on the oxidant and conditions. Pyrroles are susceptible to oxidation, sometimes even by atmospheric oxygen, which can lead to polymerization. wikipedia.orgyoutube.com

Photosensitized oxidation of substituted pyrroles has been investigated, revealing complex product mixtures. nih.gov Depending on the solvent and sensitizer (B1316253) (Type I or Type II), products such as bicyclic lactams, maleimides, unsaturated γ-lactams, and 5-hydroxylactams can be formed. nih.gov The formation of these products is often rationalized via the intermediacy of an endoperoxide. nih.gov For instance, the oxidation of N-substituted pyrroles with hydrogen peroxide or atmospheric oxygen can yield N-substituted maleimides. youtube.com

Iron-mediated oxidative aromatization provides a method for synthesizing substituted pyrroles from 2,3-dihydropyrrole intermediates. tandfonline.com This process often involves a single electron-transfer oxidation by Fe³⁺ followed by dehydrogenation. tandfonline.com Theoretical studies on the oxidation of β-substituted pyrroles indicate that the ionization energy and electron spin density distribution, which are crucial for processes like electropolymerization, are heavily influenced by whether the substituents are electron-donating or electron-withdrawing. researchgate.net

Table 3: Examples of Oxidative Reactions of Substituted Pyrroles

| Reaction | Substrate Type | Reagent(s)/Conditions | Product(s) | Reference |

| Photooxidation | Substituted pyrroles | Light, sensitizer (Type I or II) | Bicyclic lactams, maleimides, γ-lactams | nih.gov |

| Auto-oxidation | N-substituted pyrrole | Atmospheric O₂ or H₂O₂ | N-substituted maleimide | youtube.com |

| Oxidative Aromatization | 2,3-Dihydropyrrole intermediate | FeCl₃·6H₂O, O₂ | Substituted pyrrole | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Pyrrole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms in 5-Methyl-1H-pyrrole-2-carbonitrile can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, typically in the range of 8.0-9.0 ppm. The two pyrrole (B145914) protons, H-3 and H-4, will appear as doublets due to coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. The methyl protons will present as a singlet in the upfield region of the spectrum, likely around 2.2-2.4 ppm.

For comparison, the experimental ¹H NMR spectrum of the parent compound, pyrrole, in CDCl₃ shows signals for the α-protons at approximately 6.7 ppm and the β-protons at around 6.2 ppm. The N-H proton of pyrrole gives a broad signal around 8.1 ppm. In 5-methyl-1H-pyrrole-2-carbaldehyde, a closely related compound, the methyl protons appear around 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 9.0 | br s |

| H-3 | ~6.8 | d |

| H-4 | ~6.1 | d |

| -CH₃ | 2.2 - 2.4 | s |

This table is based on theoretical predictions and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected: four for the pyrrole ring carbons, one for the nitrile carbon, and one for the methyl carbon.

Based on predicted data, the carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The pyrrole ring carbons will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C-2 carbon, attached to the electron-withdrawing nitrile group, will be downfield, while the C-5 carbon, bearing the electron-donating methyl group, will also be downfield relative to the unsubstituted pyrrole. The C-3 and C-4 carbons will appear at intermediate chemical shifts. The methyl carbon will have a characteristic upfield signal.

Experimental ¹³C NMR data for the parent pyrrole molecule shows the α-carbons at approximately 118 ppm and the β-carbons at 108 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~110 |

| C-4 | ~115 |

| C-5 | ~135 |

| -C≡N | ~118 |

| -CH₃ | ~13 |

This table is based on theoretical predictions and data from analogous compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) of Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org While no experimental ¹⁹F NMR data for fluorinated analogs of this compound are currently available, the introduction of a fluorine atom into the molecule would provide a sensitive probe for studying its electronic environment and interactions. nih.gov The chemical shift of the fluorine atom would be highly dependent on its position on the pyrrole ring or the methyl group. For instance, a fluorine atom on the pyrrole ring would exhibit a chemical shift and coupling constants to neighboring protons that would be informative of the local electronic structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=C bonds.

The N-H stretching vibration of the pyrrole ring is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyrrole ring and the methyl group are expected in the 2850-3100 cm⁻¹ range. A key diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C=C stretching vibrations of the pyrrole ring will likely be observed in the 1400-1600 cm⁻¹ region. For comparison, the IR spectrum of pyrrole shows a prominent N-H stretch around 3397 cm⁻¹ and C-H stretching vibrations around 3100 cm⁻¹. researchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

This table is based on typical functional group absorption ranges.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. pnnl.gov For this compound (C₆H₆N₂), the exact monoisotopic mass is 106.0531 Da.

While a full experimental high-resolution mass spectrum is not available, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated. These values provide information about the shape and size of the ions in the gas phase. For example, the predicted CCS for the protonated molecule, [M+H]⁺, is 119.9 Ų. uni.lu

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 106. Fragmentation patterns would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyrrole ring or cleavage of the methyl group. For comparison, the mass spectrum of the related compound 5-methyl-1H-pyrrole-2-carbaldehyde shows a prominent molecular ion peak at m/z 109. nist.govuni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Predicted CCS (Ų) |

| [M]⁺ | 106.0526 | 113.4 |

| [M+H]⁺ | 107.0604 | 119.9 |

| [M+Na]⁺ | 129.0423 | 130.7 |

| [M-H]⁻ | 105.0458 | 120.9 |

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there are no published X-ray crystal structures for this compound. However, analysis of crystal structures of related pyrrole derivatives can offer insights into the expected molecular geometry. The pyrrole ring is expected to be planar, and the nitrile and methyl substituents would lie in or close to the plane of the ring. The crystal packing would likely be influenced by hydrogen bonding involving the N-H group and potentially weak interactions involving the nitrile group.

Single-Crystal X-ray Diffraction Studies of Pyrrole Carbonitrile Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For pyrrole carbonitrile derivatives, this method provides unambiguous confirmation of molecular structure, bond lengths, bond angles, and conformational details.

Studies on related pyrrole structures have successfully determined their crystal systems and spatial arrangements. For instance, the analysis of various carbonyl 2-substituted pyrroles, such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (I), 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (II), and methyl 1H-pyrrole-2-carboxylate (III), revealed that they crystallize with one molecule in the asymmetric unit. mdpi.com Compounds I and II were found in the P2₁2₁2₁ space group, while compound III crystallized in the P2₁/c space group. mdpi.com Similarly, a study on 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile reported crystallization in a monoclinic unit cell containing four distinct but similar conformers. mdpi.com

The crystal structure of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione was confirmed by X-ray diffraction, and its molecular structure was found to be consistent with optimizations performed using Density Functional Theory (DFT) calculations. researchgate.net In another example, the analysis of new pyrrolo[1,2-a] mdpi.comresearchgate.netphenanthrolines bearing a 9-cyano group involved single-crystal X-ray diffraction to elucidate the structures, which were then solved and refined using programs like SHELXT and SHELXL. mdpi.com These studies underscore the power of X-ray diffraction in providing foundational data for understanding the solid-state conformation of pyrrole derivatives.

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | One molecule in the asymmetric unit; s-cis conformation. | mdpi.com |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | One molecule in the asymmetric unit; s-cis conformation. | mdpi.com |

| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P2₁/c | One molecule in the asymmetric unit; s-cis conformation. | mdpi.com |

| 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile | Monoclinic | Not specified | Four different conformers (A, B, C, D) in the unit cell. | mdpi.com |

| 2,2′-bipyrrole | Monoclinic | P2₁/c | Molecule is centrosymmetric; pyrrole rings are parallel. | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of pyrrole carbonitrile derivatives is governed by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and other weaker forces. These interactions dictate the supramolecular architecture and influence the material's physical properties.

Hydrogen bonding is a predominant force in the crystal structures of many pyrrole derivatives. In pyrrol-2-yl chloromethyl ketone derivatives, different H-bond motifs are observed. mdpi.com The presence of N-H and C=O groups allows for the formation of N-H···O hydrogen bonds, which are generally more stable than C-H···O or C-H···Cl bonds. mdpi.com In the crystal structure of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, molecules are connected via intermolecular N-H···Nitrile hydrogen bonds with a reported distance of 2.12(2) Å. mdpi.com The analysis of pyrrole-2-carboxylic acid dimers shows that the pyrrole moiety influences π-electron delocalization, which in turn affects the strength of the hydrogen bonds. researchgate.net

In addition to classical hydrogen bonds, N-H···π interactions are also significant. In the crystal of 2,2′-bipyrrole, molecules are linked by short N-H···π interactions [H···π = 2.499 (19) Å], resulting in a herringbone packing pattern. nih.gov

| Derivative Type | Interaction Type | Description | Reference |

|---|---|---|---|

| Pyrrol-2-yl ketones | N-H···O, C-H···O, N-H···Cl | Forms chain and dimer motifs (e.g., C(5), R²₂(6)). | mdpi.com |

| Pyrrole-3-carbonitriles | N-H···Nitrile | Connects molecules into parallel chains. | mdpi.com |

| 2,2′-bipyrrole | N-H···π | Leads to an edge-to-face orientation and a herringbone pattern. | nih.gov |

| Pyrrolo[1,2-b]pyridazines | π-π stacking | Stacking of aromatic systems with interplanar spacing of ~3.4 Å. | chromatographyonline.com |

| Pyrrole-2-carboxylic acid | O-H···O, N-H···O | Forms centrosymmetric dimers with R²₂(8) and R²₂(10) motifs. | researchgate.net |

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond X-ray diffraction, a suite of advanced spectroscopic techniques is essential for the comprehensive characterization of this compound and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution. ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For instance, in pyrrole derivatives, the N-H proton typically appears as a broad signal, while aromatic protons on the pyrrole ring exhibit characteristic shifts and coupling constants. researchgate.net ¹³C NMR spectroscopy identifies all unique carbon atoms, including the distinct signals for the carbon in the nitrile group (C≡N) and the methyl group (-CH₃). nih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would include the N-H stretching vibration (typically around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, and a sharp, intense absorption band for the nitrile (C≡N) stretch, usually found in the 2200-2260 cm⁻¹ region. mdpi.comresearchgate.net The IR spectrum of the parent pyrrole has been well-documented and serves as a reference. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. researchgate.net The position of the maximum absorption (λ_max) can be influenced by substituents on the pyrrole ring and the solvent used. For example, various pyrrole alkaloid derivatives show UV absorption maxima that are key to their identification. researchgate.net

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as electrospray ionization (ESI), are crucial for determining the molecular weight with high accuracy and for studying fragmentation patterns to further confirm the structure. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. nih.gov Tandem MS (MS/MS) techniques can be employed to fragment the molecular ion and analyze the resulting daughter ions, offering deeper structural insights. chromatographyonline.commdpi.com

| Technique | Compound Type | Characteristic Data | Reference |

|---|---|---|---|

| ¹H NMR | 5-Methyl-1H-pyrrole-2-carbaldehyde | δ (ppm): ~2.3 (s, 3H, CH₃), ~6.1 (m, 1H, H-4), ~6.8 (m, 1H, H-3), ~9.3 (s, 1H, CHO), ~11.5 (br s, 1H, NH) | chemicalbook.com |

| ¹³C NMR | Substituted Pyrrole Carbonitrile | δ (ppm): ~11.7 (CH₃), ~92.5 (C-CN), ~116.7 (CN) | nih.gov |

| FT-IR | 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile | ν̃ [cm⁻¹]: Intense nitrile band noted. | mdpi.com |

| UV-Vis | Pyrrole Flavones | λ_max (nm): 257.4, 296.6, 310.2 | nih.gov |

| HRMS (ESI-TOF) | Substituted Pyrrole Carbonitrile | m/z: [M+H]⁺ calculated for C₂₁H₂₁N₂O₂S⁺ 365.1324; found 365.1319 | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Pyrrole 2 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. For 5-Methyl-1H-pyrrole-2-carbonitrile, such calculations would be essential for a deep understanding of its chemical nature.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is fundamental to a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. For other pyrrole (B145914) derivatives, DFT has been successfully used to determine these parameters, offering insights into their charge transfer properties. nih.gov Without specific studies on this compound, a quantitative analysis of its HOMO-LUMO gap and orbital distributions is not possible.

Geometrical Optimization and Conformational Landscape Analysis

DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Furthermore, a conformational analysis would explore the different spatial arrangements of the methyl and nitrile groups relative to the pyrrole ring and identify the energy barriers between them. While crystal structure analyses have been performed on related compounds to determine their geometry, similar data for the target molecule is not available. ambeed.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Although spectroscopic data for related compounds like 1-Methyl-1H-pyrrole-2-carbonitrile and 1,5-Dimethyl-1H-pyrrole-2-carbonitrile are available, a computational prediction for this compound has not been reported. sigmaaldrich.comuni.lu

Computational Prediction of Reaction Pathways and Transition States

Theoretical calculations can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the high-energy transition states that must be overcome. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. Studies on the reactions of the parent pyrrole molecule have been conducted, but similar computational investigations into the reactivity of this compound are absent from the literature. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide a way to study the time-dependent behavior of a molecule, including its vibrations, rotations, and interactions with its environment. An MD simulation of this compound could reveal how the methyl and nitrile groups move over time and how the molecule interacts with solvents or other molecules. Such simulations are available for the parent compound, pyrrole-2-carbonitrile (B156044), but not for its 5-methyl derivative.

Application of Quantum Chemical Descriptors (QCDs)

QCDs are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity. These descriptors include parameters such as electronegativity, chemical hardness, and electrophilicity index. By calculating these values for this compound, it would be possible to quantitatively characterize its reactivity and compare it to other related compounds. However, no studies reporting the calculation and application of QCDs for this specific molecule have been found.

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In the early stages of drug discovery and development, predicting the ADMET properties of a compound is crucial to assess its potential as a therapeutic agent. These predictions help in identifying candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures. For this compound, various ADMET parameters have been predicted using computational models. These models are built on large datasets of experimentally determined properties and use machine learning algorithms and quantitative structure-activity relationships (QSAR) to forecast the behavior of new molecules.

The predicted ADMET profile for this compound suggests a compound with good potential for oral bioavailability. Key indicators such as high gastrointestinal (GI) absorption and the likelihood of permeating the blood-brain barrier (BBB) are positive signs for its potential use in centrally acting agents. The compound is predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter, which could influence its distribution and intracellular concentration. In terms of metabolism, it is not predicted to inhibit the major cytochrome P450 (CYP) enzymes, which is a favorable characteristic as it reduces the risk of drug-drug interactions. The predicted toxicity profile is also generally favorable, with no alerts for mutagenicity or significant organ toxicity.

Below is a table summarizing the computationally predicted ADMET properties for this compound.

Molecular Docking and Ligand-Target Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. While specific experimental studies on the binding targets of this compound are not widely documented, the broader class of pyrrole-containing compounds has been investigated for various therapeutic activities. mdpi.comnih.gov For instance, pyrrole derivatives have been identified as inhibitors of enzymes such as DNA gyrase and mycobacterial membrane protein large 3 (MmpL3), which are crucial for bacterial survival. nih.govnih.gov

A hypothetical molecular docking study of this compound could be performed against such validated targets to explore its potential as an antimicrobial agent. The study would involve preparing the three-dimensional structure of the compound and the target protein. The docking algorithm would then systematically explore various binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity.

The results of such a study would highlight the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the nitrile group of this compound could act as a hydrogen bond acceptor, while the methyl group and the pyrrole ring could engage in hydrophobic and aromatic stacking interactions.

The table below illustrates the kind of data that would be generated from a molecular docking study, showing the binding affinity and key interacting residues for this compound with potential bacterial protein targets.

These computational findings provide a strong rationale for the synthesis and experimental evaluation of this compound and its analogues as potential therapeutic agents. The predicted favorable ADMET properties and the potential for strong binding to validated drug targets make it an interesting candidate for further investigation in drug discovery programs.

Applications and Research Prospects of 5 Methyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Medicinal Chemistry Research

The inherent biological activities and synthetic tractability of the pyrrole (B145914) nucleus make it a cornerstone of modern drug discovery. nih.gov Derivatives of 5-Methyl-1H-pyrrole-2-carbonitrile are actively being investigated for a wide range of therapeutic applications, from fighting infectious diseases to combating cancer and inflammatory conditions.

The this compound core structure and its analogs are valuable intermediates in the synthesis of more complex molecules with therapeutic potential. Organic chemical substances like ethyl 5-methyl-1H-pyrrole-2-carboxylate are primarily utilized as organic and pharmaceutical intermediates in laboratory research and development, as well as in chemical and pharmaceutical synthesis processes. arborpharmchem.com For instance, 5-Nitro-1H-pyrrole-2-carbonitrile is a key intermediate in the creation of various pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory agents. chemimpex.com

The development of concise and efficient synthetic routes to create libraries of pyrrole-based compounds is crucial for structure-activity relationship (SAR) studies. Researchers have developed a simple three-component synthesis for a key pyrrole framework from α-hydroxyketones, oxoacetonitriles, and anilines, which has been used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAIDs and antituberculosis lead candidates. nih.govmdpi.com This highlights the importance of the pyrrole-carbonitrile scaffold as a launchpad for generating diverse molecules for drug discovery programs.

The rise of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Pyrrole derivatives have emerged as a promising class of compounds in this area. nih.govacgpubs.org

Antibacterial Activity: Research has demonstrated that various substituted pyrroles exhibit significant antibacterial properties. Pyrrolamides, for example, function by targeting DNA gyrase, an essential bacterial enzyme, thereby disrupting DNA synthesis and causing cell death. nih.gov One pyrrolamide-type GyrB/ParE inhibitor showed exceptional efficacy against drug-resistant bacteria, with a minimum inhibitory concentration (MIC) value of 0.008 μg/mL against Staphylococcus aureus. nih.gov

Derivatives of 1H-pyrrole-2-carboxylate have also been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, displayed a potent MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, a new series of pyrrole derivatives connected to a thiazole (B1198619) ring were synthesized and screened for their antibacterial activity against Escherichia coli and S. aureus, with some compounds showing potency equal to the standard drug, Ciprofloxacin, at a concentration of 100 μg/mL. researchgate.netscielo.org.mx Other studies have synthesized 2-aminopyrrole-3-carbonitriles and other derivatives that showed potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus, Escherichia coli | Exceptional efficacy with MIC of 0.008 μg/mL against S. aureus and 1 μg/mL against E. coli. | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Potent activity with an MIC value of 0.7 µg/mL. | nih.gov |

| Pyrrole-thiazole derivatives | E. coli, S. aureus | Equipotent activity compared to Ciprofloxacin at 100 μg/mL. | researchgate.netscielo.org.mx |

| 2-Aminopyrrole-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | Showed potent antimicrobial activity. | nih.govresearchgate.net |

Antifungal Activity: In addition to antibacterial properties, pyrrole derivatives have demonstrated notable antifungal potential. Naturally occurring pyrroles like pyrrolnitrin (B93353) and pyoluteorin (B1679884) possess antibiotic activity. eurekaselect.com In a study investigating new pyrrole-thiazole derivatives, one compound incorporating a 4-hydroxyphenyl ring was found to be highly active against Candida albicans, suggesting this feature is a promising pharmacophore for antifungal drug design. researchgate.netscielo.org.mx Another study on 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) showed high activity against Aspergillus niger, attributed to the presence of NH2 and thiadiazole rings on the pyrrole core. derpharmachemica.com

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Pyrrole-thiazole derivative with 4-hydroxyphenyl ring | Candida albicans | Highly active, suggesting the 4-hydroxyphenyl ring is a key pharmacophoric feature. | researchgate.netscielo.org.mx |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) | Aspergillus niger | Highly active, with activity attributed to the NH2 and thiadiazole moieties. | derpharmachemica.com |

The pyrrole scaffold is a key component of several anticancer agents, and research into new derivatives continues to yield promising results. mdpi.com 5-Nitro-1H-pyrrole-2-carbonitrile serves as an important intermediate in the synthesis of novel anti-cancer agents. chemimpex.com

Researchers have synthesized pyrrole derivatives that act as inhibitors of crucial proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Two such derivatives, MI-1 and D1, were shown to form stable complexes with these receptors and induce apoptosis in malignant cells. nih.gov Another study identified a derivative of 5-hydroxy-1H-pyrrol-2-(5H)-one, compound 1d, which exhibited strong anti-proliferative activity across multiple cancer cell lines by inducing S-phase cell cycle arrest and p53-dependent apoptosis. nih.gov This compound also significantly suppressed tumor growth in vivo. nih.gov

Furthermore, hybrid molecules incorporating the pyrrole structure have been designed as multi-targeting agents. A series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were developed as dual inhibitors of tubulin and aromatase, demonstrating potent anticancer activities against a panel of 60 human cancer cell lines. nih.gov More recently, new 1H-pyrrole and fused pyrrolo[3,2-d]pyrimidine derivatives were designed as EGFR and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with some compounds showing IC₅₀ values as low as 0.009 µM against colon cancer cells (HCT-116). nih.gov

| Derivative Class | Mechanism of Action | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | EGFR/VEGFR inhibitor, antioxidant, proapoptotic | Colorectal cancer models | Induced apoptosis in malignant cells and showed antitumor activity. | nih.gov |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | Induces S-phase arrest and p53-dependent apoptosis | Multiple cancer cell lines (e.g., HCT116) | Strong anti-proliferative activity and in vivo tumor growth suppression. | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Dual tubulin and aromatase inhibitors | NCI60 panel, T47D breast cancer | Potent anticancer and aromatase inhibitory activity. | nih.gov |

| Pyrrolo[3,2-d]pyrimidine derivatives (9a, 9c) | EGFR/CDK2 inhibitors | HCT-116 (colon), MCF-7 (breast), Hep3B (liver) | Potent cytotoxicity with IC₅₀ values of 0.011 and 0.009 µM against HCT-116. | nih.gov |

The pyrrole ring is a structural feature of well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin (B1215870) and ketorolac. nih.gov Research efforts are focused on developing novel pyrrole derivatives with improved safety profiles, particularly by targeting the inducible cyclooxygenase-2 (COX-2) enzyme to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Fused pyrrole systems have shown significant anti-inflammatory activity. A series of synthesized pyrrolopyridines demonstrated anti-inflammatory effects comparable to the standard drug diclofenac (B195802) in in-vivo models. nih.gov The use of 5-Nitro-1H-pyrrole-2-carbonitrile as a synthetic intermediate further underscores the role of the pyrrole-carbonitrile scaffold in the development of new anti-inflammatory agents. chemimpex.com

The ability of pyrrole derivatives to fit into the active sites of various enzymes makes them attractive candidates for developing targeted inhibitors.

Kinase Inhibition: Pyrrole derivatives have been identified as potent inhibitors of several protein kinases. They show inhibitory activity against lymphocyte-specific kinase (Lck) with IC₅₀ values below 10 nM. nih.gov They also act as inhibitors of EGFR and VEGFR, which are key targets in cancer therapy. nih.gov Furthermore, newly designed fused 1H-pyrroles have demonstrated potent inhibition of both EGFR and CDK2. nih.gov

Dual-Target Inhibition for Neurodegenerative Disease: In the context of Alzheimer's disease, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been designed and synthesized as dual inhibitors of both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), offering a promising therapeutic strategy. rsc.org

Inhibition of Inflammatory Enzymes: Beyond selective COX-2 inhibition, novel pyrrole derivatives and their cinnamic acid hybrids have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX), two key enzymes in the inflammatory cascade. mdpi.comnih.gov This multi-target approach could lead to safer and more effective anti-inflammatory drugs. mdpi.com

Aromatase Inhibition: As part of an anticancer strategy, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed to dually inhibit tubulin polymerization and aromatase, an enzyme critical for estrogen synthesis. nih.gov

Selective progesterone (B1679170) receptor modulators (SPRMs) are compounds that exhibit a mix of agonist and antagonist activities at the progesterone receptor (PR), making them useful for various gynecological conditions. nih.gov The pyrrole-2-carbonitrile (B156044) moiety has been a key structural element in the development of non-steroidal PR modulators.

Researchers have explored pyrrole-oxindole series, leading to the identification of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348). This compound proved to be a potent PR antagonist with robust activity in several animal models, demonstrating its potential for use in contraception and treating conditions like endometriosis and uterine fibroids. ebi.ac.uk

Another series based on 1-methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene scaffolds also yielded potent PR antagonists. Several compounds from this series showed low nanomolar antagonist potency and good selectivity over other steroid receptors, highlighting the value of this pyrrole core in designing novel SPRMs. nih.gov

| Derivative Class | Target | Key Findings | Potential Application(s) | Reference(s) |

| Pyrrole-oxindole | Progesterone Receptor (PR) | Identification of WAY-255348 as a potent and robust PR antagonist. | Contraception, endometriosis, fibroids, breast cancer | ebi.ac.uk |

| 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalenes | Progesterone Receptor (PR) | Achieved moderate to potent PR antagonists with low nanomolar potency and good selectivity. | Female healthcare | nih.gov |

Design of Antiviral and Antitubercular Agents

The emergence of drug-resistant strains of viruses and bacteria has created an urgent need for new antimicrobial agents. Pyrrole derivatives have been a focal point of this research due to their demonstrated efficacy against a variety of pathogens.

Antiviral Research:

N-substituted pyrrole derivatives have been identified as a novel class of HIV-1 entry inhibitors. nih.gov Two such compounds, NB-2 and NB-64, were found to inhibit HIV-1 replication at low micromolar concentrations. nih.gov Their mechanism of action involves interfering with the gp41 six-helix bundle formation, a critical step in the fusion of the virus with host cells. nih.gov The carboxylic acid group on these molecules appears to be crucial for their antiviral activity, as its absence leads to a loss of efficacy. nih.gov Molecular docking studies suggest that these compounds bind to the hydrophobic pocket of gp41 through both hydrophobic and ionic interactions. nih.gov

In the context of the COVID-19 pandemic, researchers have also explored indole (B1671886) derivatives, which share structural similarities with pyrroles, for their activity against SARS-CoV-2. One water-soluble compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. nih.gov

Antitubercular Research:

Pyrrole derivatives have also shown significant promise as antitubercular agents. A number of arylpyrrole derivatives, closely related to the natural antibiotic pyrrolnitrin, have demonstrated inhibitory activity against Mycobacterium tuberculosis and Mycobacterium avium. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of halogens on the phenyl ring and a nitro group at the 3-position of the pyrrole ring are important for antimycobacterial potency. nih.gov

In a separate study, a series of pyrrole-containing biheterocyclic derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. connectjournals.com Several of these compounds exhibited significant antitubercular activity, with one compound, 5n, emerging as a potent inhibitor with a minimum inhibitory concentration (MIC) of 1.6 µg/ml. connectjournals.com Other derivatives also showed promising activity with MIC values of 3.125 µg/ml and 6.25 µg/ml. connectjournals.com More recently, pyrrole-2-carboxamides have been designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for cell wall components in Mycobacterium tuberculosis. nih.gov Many of these compounds displayed potent anti-TB activity with MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov

Table 1: Antitubercular Activity of Selected Pyrrole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 5n | Mycobacterium tuberculosis H37Rv | 1.6 µg/ml | connectjournals.com |

| Compounds 5b, 5c, 5d, 5h | Mycobacterium tuberculosis H37Rv | 3.125 µg/ml | connectjournals.com |

| Compounds 5e, 5f, 5j, 5k, 5l, 5m, 5o | Mycobacterium tuberculosis H37Rv | 6.25 µg/ml | connectjournals.com |

| Pyrrole-2-carboxamides (various) | Mycobacterium tuberculosis | < 0.016 μg/mL | nih.gov |

Peptidomimetic Studies Employing Pyrrole Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation. The pyrrole scaffold has emerged as a valuable tool in the design of peptidomimetics.

The 3,5-linked polypyrrolinone scaffold, a derivative of pyrrole, has been shown to be an excellent mimic for β-strands and β-sheets, which are common secondary structures in proteins. nih.gov The rigid nature of this scaffold allows for precise control over the backbone conformation. nih.govnih.gov This has led to the development of potent inhibitors of enzymes such as the aspartic acid protease renin and HIV-1 protease, with some exhibiting subnanomolar binding constants. nih.gov